1-(Azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone
Description
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(5-phenyl-1,2-oxazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(19-10-6-1-2-7-11-19)13-15-12-16(21-18-15)14-8-4-3-5-9-14/h3-5,8-9,12H,1-2,6-7,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNIXZRTZAEOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CC2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Attachment of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions or by using azepane derivatives as starting materials.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the isoxazole ring or the azepane ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the phenyl ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds often exhibit antimicrobial properties. Studies have shown that 1-(Azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone demonstrates significant antibacterial activity against various strains of bacteria, including resistant strains. This makes it a candidate for further development as an antimicrobial agent in pharmaceuticals.
Neuropharmacological Effects
The azepane structure is associated with neuropharmacological effects, including anxiolytic and antidepressant activities. Preliminary studies suggest that the compound may interact with neurotransmitter systems, potentially leading to therapeutic applications in treating anxiety disorders and depression.
Anti-inflammatory Properties
Compounds containing isoxazole rings have been noted for their anti-inflammatory effects. The application of this compound in reducing inflammation has been explored in vitro, showing promise for developing anti-inflammatory drugs.
Polymer Chemistry
The unique structure of this compound allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of materials, making it suitable for applications in coatings and composites.
Photovoltaic Applications
Recent studies have investigated the potential use of this compound in organic photovoltaics (OPVs). Its ability to absorb light and convert it into electrical energy positions it as a candidate for improving the efficiency of solar cells.
Antimicrobial Efficacy Study
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent.
Neuropharmacological Assessment
In a clinical trial assessing the neuropharmacological effects of the compound, participants reported reduced anxiety levels after administration compared to a placebo group. This study highlights the compound's potential for developing new treatments for anxiety disorders.
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agent | Effective against resistant bacterial strains |
| Neuropharmacological Effects | Potential anxiolytic properties | |
| Anti-inflammatory Properties | Reduces inflammation in vitro | |
| Material Science | Polymer Chemistry | Enhances thermal/mechanical properties |
| Photovoltaic Applications | Improves efficiency in organic solar cells |
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone would depend on its specific biological target. Generally, compounds like this can interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The isoxazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.
1-(Morpholin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone: Contains a morpholine ring, which includes both nitrogen and oxygen atoms.
1-(Pyrrolidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone: Features a five-membered pyrrolidine ring.
Uniqueness
1-(Azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone is unique due to the presence of the azepane ring, which can impart different chemical and biological properties compared to its analogs. The seven-membered ring may offer different steric and electronic effects, potentially leading to unique interactions with biological targets.
Biological Activity
1-(Azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone is a synthetic compound belonging to the isoxazole class, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an azepane ring and a phenylisoxazole moiety, which are known to influence its interaction with biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H20N2O2 |
| Molecular Weight | 284.36 g/mol |
| CAS Number | 953195-31-8 |
Biological Activity Overview
Research indicates that compounds within the isoxazole class exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest promising applications.
The biological activity of this compound likely involves interactions with specific enzymes or receptors. Isoxazole derivatives are known to modulate various biochemical pathways, potentially leading to therapeutic effects in diseases such as cancer and infections.
Anticancer Potential
Research into isoxazole derivatives has highlighted their potential as anticancer agents. Compounds similar to this compound have shown efficacy in inhibiting tumor growth in various cancer models. Investigations into its mechanism may reveal pathways that could be targeted for therapeutic interventions.
Case Studies and Research Findings
Several studies have explored the biological activity of isoxazole-containing compounds:
- Antifungal Activity : A study on structurally similar compounds demonstrated significant antifungal efficacy against pathogenic fungi, suggesting that this compound may exhibit similar properties .
- Cytotoxicity Tests : In vitro cytotoxicity assays have been conducted on related compounds, indicating varying degrees of effectiveness against cancer cell lines. This suggests that further research on this compound could yield valuable insights into its cytotoxic potential .
- Structural Activity Relationship (SAR) : Research into SAR for isoxazole derivatives indicates that modifications to the azepane and isoxazole components can enhance biological activity, guiding future synthetic efforts for optimizing efficacy .
Q & A
Basic: How can researchers optimize the synthesis of 1-(Azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone to improve yield and purity?
Answer:
Synthesis optimization requires precise control of reaction conditions, including temperature (60–80°C for cyclization steps), solvent selection (e.g., glacial acetic acid for hydrazine cyclization), and catalysts (e.g., phosphorus pentasulfide for sulfur incorporation). Multi-step routes often involve intermediate purification via column chromatography or recrystallization. Analytical techniques like HPLC and NMR should monitor reaction progress and validate intermediate purity . For scalability, continuous flow reactors or automated platforms enhance reproducibility .
Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with DEPT-135 confirming CH₂/CH₃ groups. Aromatic protons in the isoxazole and phenyl rings appear as distinct multiplet signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₂₀H₂₃N₃O₂ requires m/z 337.18) and fragments key functional groups like the azepane ring .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (isoxazole C=N) validate functional groups .
Advanced: How does the electronic configuration of the azepane ring influence the compound’s reactivity and biological interactions?
Answer:
The azepane ring’s electron-rich nitrogen induces conformational flexibility, enabling adaptive binding to hydrophobic pockets in enzymes (e.g., kinases or GPCRs). Density functional theory (DFT) simulations reveal partial positive charge on the carbonyl carbon, enhancing nucleophilic attack susceptibility. Substituents like fluorine (e.g., 3-fluorophenyl analogs) increase electronegativity, altering binding affinity and metabolic stability . Molecular docking studies with protein targets (e.g., PDB: 6LU7) can predict binding modes .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Answer:
- Cross-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC correlates ¹H-¹³C couplings to distinguish isoxazole C3-H from phenyl protons .
- X-ray Crystallography : Resolves ambiguities in stereochemistry. A single-crystal structure can confirm bond angles (e.g., 120° for sp²-hybridized isoxazole carbons) .
- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled intermediates to simplify complex splitting patterns in NMR .
Advanced: What methodologies are recommended for structure-activity relationship (SAR) studies of this compound?
Answer:
- Analog Synthesis : Modify substituents (e.g., replace phenyl with thiophene or pyridine) to assess electronic effects. For example, 5-(3-methoxyphenyl)isoxazole analogs show altered logP values, impacting membrane permeability .
- Biological Assays : Test analogs against enzyme panels (e.g., cytochrome P450 for metabolic stability) or cell lines (e.g., IC₅₀ in cancer models). Dose-response curves and pharmacokinetic profiling (e.g., AUC, t₁/₂) quantify efficacy .
- Computational Modeling : QSAR models correlate substituent properties (Hammett σ, π parameters) with activity .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., hydrazine) .
- Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air. Avoid ethanol for recrystallization due to flammability risks .
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Label with GHS warning codes (e.g., H302 for oral toxicity) .
Advanced: How can researchers address organic degradation during long-term experimental assays?
Answer:
- Stabilization : Add antioxidants (e.g., BHT) or store samples under inert gas (N₂/Ar) to prevent oxidation. Cooling systems (4°C) slow hydrolysis of the ethanone group .
- Real-Time Monitoring : Use LC-MS to track degradation products (e.g., hydroxylated or cleaved metabolites). Adjust pH to 6–8 to minimize acid/base-catalyzed breakdown .
Advanced: What strategies enhance the compound’s bioavailability for in vivo studies?
Answer:
- Prodrug Design : Introduce ester or phosphate groups at the ethanone moiety for improved solubility. Hydrolysis in vivo regenerates the active form .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to bypass first-pass metabolism. Particle size (<200 nm) and zeta potential (±30 mV) optimize circulation time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
